molecular formula C8H6ClNOS B1532104 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole CAS No. 2091602-60-5

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole

Cat. No. B1532104
CAS RN: 2091602-60-5
M. Wt: 199.66 g/mol
InChI Key: MXTUWHLGZAMUEL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles . Isoxazoles are a category of five-membered unsaturated heterocyclic compounds, which have an oxygen atom bonded to a nitrogen atom . They have numerous applications in diverse areas such as pharmaceuticals, agro-chemistry, and industry .


Synthesis Analysis

Isoxazoles, including 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, are synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . They are isolated and characterized by spectroscopic methods .


Molecular Structure Analysis

The molecular structure of 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole is characterized by the presence of a five-membered isoxazole ring and a thiophene ring . The isoxazole ring is an azole with an oxygen atom bonded to a nitrogen atom .


Chemical Reactions Analysis

Isoxazoles, including 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, are known to participate in various chemical reactions. For instance, they are described as inhibitors of acetylcholinesterase (AChE), a common treatment for early stages of Alzheimer’s disease .

Scientific Research Applications

Tautomerism and Spectral Studies

Research on isoxazoles, including derivatives similar to 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole, explores their tautomerism. For instance, studies have shown that isoxazol-5-ones exhibit properties comparable to carboxylic acids and undergo shifts between different tautomeric forms depending on the solvent's polarity, which could be crucial for designing pH-sensitive materials or molecular switches (Boulton & Katritzky, 1961).

Synthesis and Chemical Reactivity

The versatility of isoxazoles in synthetic chemistry is highlighted through various reactions, including metalation and electrophilic quenching, leading to the generation of thioalkyl derivatives. This reactivity profile can be instrumental in the synthesis of novel organic compounds with potential applications in drug development and material science (Balasubramaniam, Mirzaei, & Natale, 1990).

Medicinal Chemistry Applications

Isoxazole derivatives are significant in medicinal chemistry, where they serve as scaffolds for developing new drugs. For example, certain isoxazole amino acids have been used as leads for developing excitatory amino acid (EAA) receptor antagonists, showcasing the potential of isoxazole compounds in neuroprotection and as therapeutic agents for neurological disorders (Krogsgaard‐Larsen et al., 1991).

Agrochemical and Herbicidal Activities

The chemical modification of isoxazoles can lead to compounds with significant insecticidal and herbicidal activities. This makes them valuable in the development of new agrochemicals aimed at improving crop protection strategies (Yu et al., 2009).

Anticancer Research

Isoxazole derivatives have been identified as apoptosis inducers and potential anticancer agents. Their ability to induce cell cycle arrest and apoptosis in cancer cells, coupled with their potential targeting of specific molecular pathways, underscores the importance of isoxazole compounds in cancer research (Zhang et al., 2005).

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole involves the inhibition of acetylcholinesterase (AChE). The molecular docking showed the interaction of the compounds with the active site of AChE .

Future Directions

The future directions in the research of 4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole could involve the design of new compounds using the isoxazole core that act as inhibitors of AChE . This could be achieved through de-novo design, using part of the structure of the compound for the creation of new candidates .

properties

IUPAC Name

4-(chloromethyl)-5-thiophen-3-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNOS/c9-3-7-4-10-11-8(7)6-1-2-12-5-6/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTUWHLGZAMUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=C(C=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-5-(thiophen-3-yl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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